

Commercial Availability and Technical Applications of Ruxolitinib-d9: A Guide for Researchers

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Compound of Interest

Compound Name: *Ruxolitinib-d9*

Cat. No.: *B15613414*

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For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for accurate bioanalytical assays. This technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of **Ruxolitinib-d9**, a deuterated analog of the Janus kinase (JAK) inhibitor, Ruxolitinib.

Commercial Sources and Product Specifications

Ruxolitinib-d9 is available from several commercial suppliers, primarily as a reference standard for research purposes. The compound, identified by CAS number 2469553-67-9, is a stable isotope-labeled version of Ruxolitinib where nine hydrogen atoms on the cyclopentyl moiety have been replaced with deuterium.^[1] This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Ruxolitinib in biological samples.^[1]

Below is a summary of the key product specifications from various commercial vendors. Please note that availability and pack sizes are subject to change and direct inquiry with the suppliers is recommended for the most current information.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Storage
LGC Standards	rac-Ruxolitinib-d9 (major)	2469553-67-9	C ₁₇ H ₉ D ₉ N ₆	315.42	>95% (HPLC)	-20°C
MedChem Express	(Rac)-Ruxolitinib-d9	2469553-67-9	C ₁₇ H ₉ D ₉ N ₆	315.42	99.44%	-20°C, stored under nitrogen
Vulcanchem	(Rac)-Ruxolitinib-d9	2469553-67-9	C ₁₇ H ₉ D ₉ N ₆	315.42	>95% (HPLC)	-20°C
Simson Pharma	Rac Ruxolitinib-D9	2469553-67-9	C ₁₇ H ₉ D ₉ N ₆	315.42	Not specified	Not specified
Clearsynth	rac-Ruxolitinib-d9 (major)	2469553-67-9	C ₁₇ H ₉ D ₉ N ₆	315.42	Not specified	Refrigerator (2-8°C) for long term
Daicel Pharma	Ruxolitinib-D9	941678-49-5 (Unlabelled)	C ₁₇ H ₉ D ₉ N ₆	315.43	Not specified	2-8°C
InvivoChem	(Rac)-Ruxolitinib-d9	Not specified	Not specified	Not specified	Not specified	Not specified
Pharmaffiliates	rac-Ruxolitinib-d9	2469553-67-9	C ₁₇ H ₉ D ₉ N ₆	315.43	Not specified	2-8°C Refrigerator

Experimental Protocols: Quantification of Ruxolitinib in Biological Matrices

Ruxolitinib-d9 is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of Ruxolitinib in plasma and other biological matrices.^{[1][2]} The following protocol is a synthesis of methodologies described in the scientific literature.

Sample Preparation (Protein Precipitation)

- To a 50 µL aliquot of plasma sample, add 150 µL of methanol containing **Ruxolitinib-d9** at a suitable concentration (e.g., 100 ng/mL).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

- Chromatographic Column: A C18 column (e.g., 2.1 × 50 mm, 1.7 µm) is commonly used.^[1]
- Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.^[1]
- Flow Rate: A flow rate of 0.3 mL/min is often employed.^[1]
- Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
- Mass Transitions:
 - Ruxolitinib: m/z 307.1 → 186.1^[1]

- **Ruxolitinib-d9**: m/z 316.1 → 185.9[2]

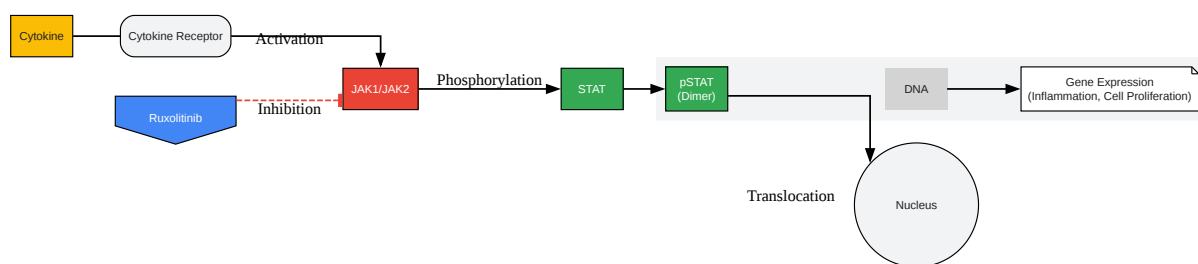
Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, precision, accuracy, recovery, matrix effect, and stability.[3] Linearity is typically established over a concentration range of 1 to 2000 ng/mL.[3]

Signaling Pathway and Experimental Workflow

Ruxolitinib's Mechanism of Action: The JAK-STAT Pathway

Ruxolitinib is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[4] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating gene expression involved in inflammation and hematopoiesis.[5] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms.[4] By inhibiting JAK1 and JAK2, Ruxolitinib effectively dampens this signaling cascade.[5]

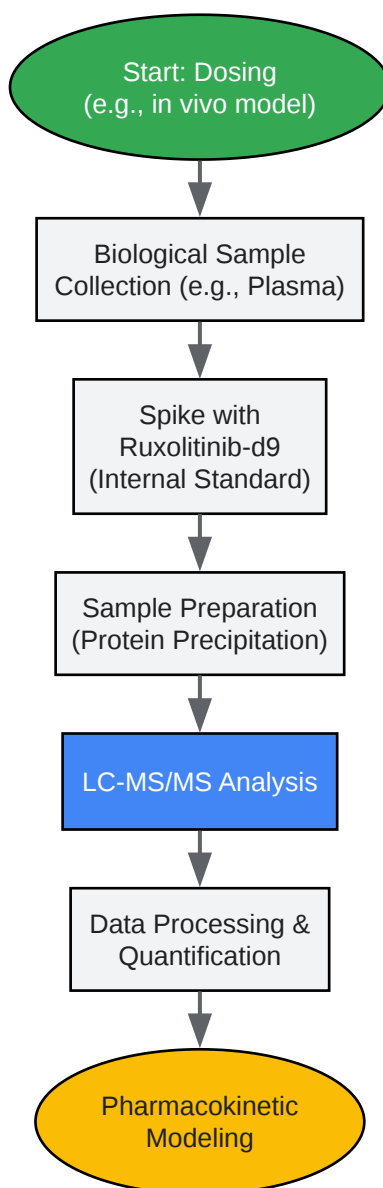


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Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow for Pharmacokinetic Studies

The use of **Ruxolitinib-d9** is integral to pharmacokinetic (PK) studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Ruxolitinib.[6]



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Caption: Workflow for a typical pharmacokinetic study using **Ruxolitinib-d9**.

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